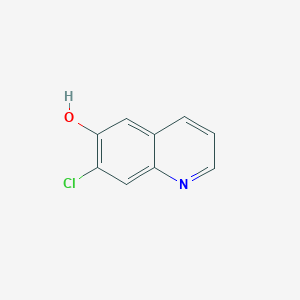

7-Chloroquinolin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

7-chloroquinolin-6-ol |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |

InChI Key |

IMNOKYAIEWZXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)O |

Origin of Product |

United States |

The Significance of Quinoline Scaffolds in Modern Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern drug discovery and medicinal chemistry. tandfonline.comresearchgate.net Its structural rigidity and the ability to be readily modified with a wide range of substituents make it a versatile starting point for developing a diverse library of bioactive compounds. sigmaaldrich.comsemanticscholar.org Quinoline and its derivatives are recognized as biologically active substances with a vast array of pharmacological properties, which has led to their prominent position in the development of new drugs. researchgate.net

The significance of this scaffold is evidenced by its presence in numerous natural products and synthetic molecules with therapeutic applications. tandfonline.comdurham.ac.uk Research has extensively demonstrated that quinoline derivatives possess a wide spectrum of biological activities, including:

Anticancer: Many quinoline-based compounds have shown potent effects against various cancer cell lines by inhibiting cancer cell growth, invasion, and migration, as well as inducing apoptosis. sigmaaldrich.com

Antimalarial: The quinoline ring is the core structure of historical and modern antimalarial drugs. fluorochem.co.uk

Antimicrobial: Derivatives of quinoline have been developed as effective antibacterial and antifungal agents. durham.ac.uknih.gov

Anti-inflammatory and Antioxidant: The scaffold is also a feature in compounds investigated for their anti-inflammatory and antioxidant properties. durham.ac.ukfluorochem.co.uk

Antiviral: Researchers have explored quinoline derivatives for their potential to combat viral infections. tandfonline.com

The sustained interest in this scaffold stems from its proven success. The development of numerous quinoline-based drugs for various diseases underscores its importance to pharmaceutical chemists. sigmaaldrich.comdurham.ac.uk Ongoing research continues to explore new synthetic methods, including green chemistry approaches, to create novel quinoline derivatives with improved therapeutic performance. durham.ac.ukfluorochem.co.uk

Table 1: Examples of Bioactive Quinoline Derivatives and their Research Area

| Compound | Primary Area of Research/Application | Significance |

|---|---|---|

| Quinine | Antimalarial | A natural alkaloid, one of the earliest and most important drugs for malaria. fluorochem.co.uk |

| Chloroquine (B1663885) | Antimalarial | A synthetic 4-aminoquinoline (B48711) derivative widely used for malaria treatment. fluorochem.co.uk |

| Bosutinib | Anticancer | A 4-anilinoquinoline that acts as a tyrosine kinase inhibitor in cancer therapy. fluorochem.co.uk |

| Ciprofloxacin | Antibacterial | A fluoroquinolone antibiotic with broad-spectrum activity. nih.gov |

| Mefloquine | Antimalarial | A synthetic carbinol derivative used for treating chloroquine-resistant malaria. fluorochem.co.uk |

Rationale for Investigating Halogenated Hydroxyquinolines

The strategic modification of the basic quinoline (B57606) scaffold is a key aspect of medicinal chemistry, aimed at fine-tuning the molecule's pharmacological properties. The introduction of halogen atoms and hydroxyl groups are two such modifications that have proven particularly fruitful, leading to a specific focus on halogenated hydroxyquinolines.

The introduction of a halogen, such as chlorine, into the quinoline ring can significantly alter the electronic properties of the molecule. This modification can enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes. nih.gov Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the quinoline, which can be crucial for optimizing the binding affinity to biological targets. The 7-chloro substitution, in particular, is a well-known feature in many biologically active quinolines, including the famous antimalarial drug chloroquine (B1663885). vulcanchem.com

The addition of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can be critical for molecular recognition and interaction with enzyme active sites or receptors. chemshuttle.com Hydroxyquinolines, especially 8-hydroxyquinolines, are well-known for their metal-binding (chelating) properties, which is a mechanism implicated in some of their biological effects, including anticancer and neuroprotective activities. The combination of a halogen and a hydroxyl group on the quinoline scaffold creates a molecule with a unique set of electronic, steric, and hydrogen-bonding capabilities. This combination has been explored in the development of agents with antimicrobial, anticancer, and antineurodegenerative potential. For instance, halogenated 8-hydroxyquinolines like Cloxyquin have been investigated for their potent activity against methicillin-resistant Staphylococcus aureus (MRSA). bldpharm.com

Table 2: Rationale for Functional Groups in Halogenated Hydroxyquinoline Research

| Functional Group | Position | Rationale for Investigation | Example Compound Class |

|---|---|---|---|

| Halogen (e.g., Chlorine) | Various, e.g., C5, C7 | Modulates electronic properties, enhances lipophilicity, improves target binding. nih.gov | Halogenated 8-hydroxyquinolines |

| Hydroxyl (-OH) | Various, e.g., C8 | Provides hydrogen bonding capability, enables metal chelation, interacts with biological targets. chemshuttle.com | 8-Hydroxyquinolines |

| Combined Halogen and Hydroxyl | Various | Creates multifunctional analogues with unique steric and electronic profiles for diverse biological activities (e.g., antimicrobial, anticancer). bldpharm.com | 5-Chloro-7-iodo-8-quinolinol (Clioquinol) |

Scope of Academic Inquiry into 7 Chloroquinolin 6 Ol

Classical Approaches for Quinoline Ring System Construction

Several named reactions, developed in the late 19th and early 20th centuries, form the bedrock of quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds under acidic or thermal conditions. iipseries.orgresearchgate.netjptcp.com

Skraup Synthesis and its Variants

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis is one of the earliest and most fundamental methods for producing quinolines. numberanalytics.com The reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid (acting as a dehydrating agent to convert glycerol to acrolein in situ), and an oxidizing agent like nitrobenzene. numberanalytics.comnumberanalytics.com The mechanism proceeds through a Michael addition of the aniline to the acrolein, followed by cyclization and oxidation to yield the quinoline ring. numberanalytics.com

Over the years, various modifications have been introduced to improve the reaction's yield and reproducibility, such as the use of moderators like acetic or boric acid and catalysts like ferrous sulfate (B86663). acs.org While versatile, the Skraup reaction can be aggressive due to the strongly acidic and oxidative conditions. numberanalytics.com

Friedländer Reaction and Adaptations

The Friedländer synthesis, developed by Paul Friedländer in 1882, offers a more direct route to substituted quinolines. ijpsjournal.comnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., an aldehyde, ketone, or ester). nih.govresearchgate.net The reaction can be catalyzed by acids, bases, or simply by heat. jptcp.com

The mechanism typically involves the formation of an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring system. nih.gov Numerous adaptations have been developed to enhance the reaction's efficiency and environmental profile, including the use of various catalysts and reaction conditions. nih.gov

Doebner-von Miller Reaction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a modification of the Skraup reaction that provides greater flexibility in introducing substituents to the quinoline ring. numberanalytics.comwikipedia.orgslideshare.net This method utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from an aldol (B89426) condensation, reacting with an aniline in the presence of an acid catalyst. wikipedia.orgscribd.com

A key feature of the Doebner-von Miller reaction is the proposed fragmentation-recombination mechanism, where the initial conjugate addition product can fragment into an imine and a ketone, which then recombine to form the quinoline. acs.org This reaction has proven valuable for synthesizing a variety of substituted quinolines. ukzn.ac.za

Conrad-Limpach and Pfitzinger Syntheses

The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org Depending on the reaction temperature, this method can selectively produce either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control, also known as the Knorr quinoline synthesis). wikipedia.orgquimicaorganica.org The reaction proceeds through a Schiff base intermediate followed by an electrocyclic ring closure. wikipedia.org High-boiling solvents are often required for this thermal cyclization. nih.gov

The Pfitzinger reaction , also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids. researchgate.netwikipedia.org This reaction utilizes isatin (B1672199) or its derivatives, which are treated with a base to hydrolyze the amide bond, followed by condensation with a carbonyl compound containing an α-methylene group. wikipedia.orgui.ac.id The resulting intermediate then cyclizes and dehydrates to form the substituted quinoline-4-carboxylic acid. wikipedia.org This method has been widely applied in the synthesis of various biologically active molecules. researchgate.net

Other Named Reactions for Quinoline Scaffolds

Several other named reactions have contributed to the diverse toolkit for quinoline synthesis. iipseries.org

Gould-Jacobs Reaction: This method is particularly useful for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgwikidoc.org Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline. wikidoc.orgmdpi.com The regioselectivity of the cyclization can be influenced by reaction conditions. d-nb.info

Combes Quinoline Synthesis: This reaction involves the condensation of anilines with β-diketones under acidic conditions to produce 2,4-disubstituted quinolines. bohrium.comscribd.com

Povarov Reaction: This is a [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline and a benzaldehyde) and an alkene to form tetrahydroquinoline derivatives. iipseries.org

Modern and Sustainable Synthetic Strategies for Quinoline Derivatives

While classical methods remain valuable, contemporary research has focused on developing more efficient, selective, and environmentally friendly approaches to quinoline synthesis. bohrium.comresearchgate.netbenthamdirect.com These modern strategies often employ novel catalysts, alternative energy sources, and green reaction media. ijpsjournal.comijfans.org

Key advancements in modern quinoline synthesis include:

Catalysis: The use of transition metal catalysts (e.g., palladium, copper, gold, iron, and nickel), organocatalysts, and nanocatalysts has revolutionized quinoline synthesis. numberanalytics.comacs.orgmdpi.comrsc.orgorganic-chemistry.org These catalysts can promote reactions under milder conditions, improve yields, and enhance selectivity. numberanalytics.comijfans.org

Green Chemistry Approaches: Significant efforts have been made to align quinoline synthesis with the principles of green chemistry. ijpsjournal.combenthamdirect.com This includes the use of:

Microwave and Ultrasound Irradiation: These energy sources can accelerate reaction rates, often leading to higher yields in shorter times. benthamdirect.comacs.orgtandfonline.com

Solvent-Free Reactions and Green Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) reduces waste and environmental impact. researchgate.nettandfonline.comnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and efficiency. bohrium.comrsc.org

Photocatalysis: Visible-light-mediated reactions provide a sustainable alternative to traditional thermal methods. ijfans.orgmdpi.comorganic-chemistry.org

Oxidative Annulation: These strategies involve C-H bond activation and the formation of the quinoline ring through an oxidative cyclization process, often catalyzed by transition metals. mdpi.com

These modern approaches not only provide access to a diverse range of quinoline derivatives but also address the growing need for sustainable chemical manufacturing. numberanalytics.comresearchgate.net

Green Chemistry Principles in Quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com In quinoline synthesis, this translates to the adoption of methodologies like microwave-assisted synthesis, solvent-free conditions, and the use of eco-friendly catalysts. ijpsjournal.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

Several studies have demonstrated the utility of microwave irradiation in quinoline synthesis. For instance, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved with significantly reduced reaction times and solvent consumption under microwave conditions. lew.ro In another example, the Friedländer synthesis of quinolines was effectively carried out using a Nafion NR50 solid acid catalyst in ethanol under microwave irradiation, highlighting an environmentally friendly approach. mdpi.com Similarly, polyheterocyclic-fused quinoline-2-thiones have been synthesized in high yields by reacting ortho-heteroaryl anilines with carbon disulfide in water under microwave irradiation, without the need for any catalysts or additives. rsc.org

The advantages of microwave-assisted synthesis are further illustrated in the combinatorial synthesis of various fused quinoline systems, where this technique has enabled the rapid generation of molecular libraries with high efficiency and minimal environmental impact. acs.org

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Benzo[f]quinoline, 2-bromo-acetophenones, electron-deficient alkynes | Microwave irradiation (120°C, 120 min) | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | Shorter reaction time, reduced solvent use | lew.ro |

| 2-Aminoaryl ketones, α-methylene carbonyl compounds | Nafion NR50, ethanol, microwave irradiation | Substituted quinolines | Environmentally friendly, reusable catalyst | mdpi.com |

| Ortho-heteroaryl anilines, CS2 | Water, microwave irradiation | Polyheterocyclic-fused quinoline-2-thiones | Catalyst-free, high yields, simple filtration | rsc.org |

| Aldehydes, enaminones, malononitrile | Microwave irradiation | Fused heterocyclic quinoline derivatives | Short synthetic route, operational simplicity | acs.org |

Conducting reactions without a solvent or in the presence of a recyclable one, like water, is a core tenet of green chemistry. organic-chemistry.org This approach minimizes waste and avoids the use of often toxic and volatile organic solvents. jocpr.com

The Friedländer synthesis of quinolines has been successfully performed under solvent-free conditions. One method employed a reusable 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate ionic liquid as a catalyst, affording excellent yields of substituted quinolines in short reaction times. academie-sciences.fr Another approach utilized Hβ zeolite as a heterogeneous catalyst for the reaction of 2-aminobenzophenones with ketones, also under solvent-free conditions. rsc.org This catalyst proved to be reusable for several cycles without a significant loss in activity. rsc.org

Furthermore, the synthesis of 2,4-disubstituted quinolines has been achieved through a microwave-assisted, solvent-free method using p-sulfonic acid calix jocpr.comarene as a catalyst, which is also recyclable. tandfonline.com Even more impressively, a straightforward and environmentally friendly synthesis of quinolines has been developed from imines and styrene (B11656) under both solvent- and catalyst-free conditions, showcasing a highly green protocol. jocpr.com

The development of novel and efficient catalysts is crucial for advancing green synthetic methodologies. numberanalytics.com Formic acid and various nanoparticles have shown significant promise in the synthesis of quinolines.

Formic acid has been utilized as a versatile and environmentally friendly catalyst and reagent in quinoline synthesis. ijpsjournal.com It can act as a C1 synthon and a reducing agent in rhodium-catalyzed cyclization reactions between aniline derivatives and alkynyl esters. mdpi.com Homogeneous cobalt catalysts have also been employed for the transfer hydrogenation of quinolines using formic acid as the hydrogen source under mild conditions. researchgate.net Additionally, iridium complexes have been used to catalyze the selective reductive N-formylation of N-heteroarenes with formic acid serving as both the hydrogen source and the formylating agent. acs.org

Nanoparticles have also emerged as highly effective catalysts. For instance, cobalt and copper nanoparticles doped in aerogels have been used for the solvent-free Friedländer synthesis of quinolines from 2-amino-5-chlorobenzaldehyde (B1272629) derivatives and ethyl acetoacetate, resulting in high yields under mild conditions. tandfonline.com

Electrochemical synthesis offers a sustainable and powerful tool for organic reactions, often proceeding under mild, reagent-free conditions with high atom economy. researchgate.netthieme-connect.com This approach uses electricity to drive chemical transformations, avoiding the need for conventional oxidizing or reducing agents. thieme-connect.com

The synthesis of quinolines and their derivatives has been successfully achieved through various electrochemical methods. An intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been performed in an undivided cell at room temperature to yield substituted quinolines without the need for external oxidants or metals. thieme-connect.comthieme-connect.com Another electrochemical protocol facilitates the synthesis of 2,3-disubstituted quinolines by reacting benzoxazinones with arylsulfonyl hydrazides under mild conditions in an undivided cell. rsc.org Furthermore, the selective C3-thiolation of quinoline compounds has been developed using an electrochemical method that boasts maximum atom economy and the use of simple starting materials. rsc.org

Catalytic Approaches (e.g., Formic Acid, Nanoparticles)

Transition Metal-Catalyzed Cyclizations and Annulations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines, by enabling efficient and selective bond formations. mdpi.comresearchgate.net These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. scispace.com

Palladium catalysts are particularly prominent in organic synthesis due to their high activity, selectivity, and broad substrate scope. rsc.org Palladium-catalyzed reactions have been extensively used for the construction of the quinoline core. numberanalytics.commdpi.com

One notable example is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds in the absence of acids, bases, or other additives to produce a variety of quinoline derivatives in satisfactory yields. scispace.comrsc.org This reaction is believed to proceed through the initial oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with aniline and subsequent cyclization. scispace.com

Palladium catalysis has also been employed in cascade reactions for quinoline synthesis. For instance, a denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to 2-arylquinolines. semanticscholar.org Another innovative strategy involves a palladium-catalyzed isocyanide insertion reaction, which combines C(sp²)–H functionalization and [4 + 1] cyclization in a single step to construct functionalized quinolines. rsc.org

Table 2: Examples of Palladium-Catalyzed Quinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Aryl allyl alcohols, anilines | Pd(OAc)₂, DMSO, 130°C, O₂ | Substituted quinolines | Additive-free, broad substrate scope | scispace.comrsc.org |

| o-Aminocinnamonitriles, arylhydrazines | PdCl₂, ligand, TfOH | 2-Arylquinolines | Cascade reaction, moderate to good yields | semanticscholar.org |

| Imine, isocyanide | Pd(dba)₂, ligand, base | Functionalized quinolines | Isocyanide insertion, C-H functionalization | rsc.org |

| N-aryl-3-alkylideneazetidines, carboxylic acids | Silver-promoted oxidative cascade | Substituted quinolines | Not a direct Pd-catalyzed reaction, but relevant to transition metal catalysis | mdpi.com |

Iridium and Manganese Catalysis

Iridium and manganese complexes have emerged as powerful catalysts for the synthesis of quinoline derivatives, primarily through acceptorless dehydrogenative coupling (ADC) and transfer hydrogenation reactions. beilstein-journals.orgbeilstein-journals.org These methods offer high atom economy and environmentally benign pathways by utilizing readily available alcohols as starting materials. beilstein-journals.org

Cyclometalated iridium complexes are particularly effective in catalyzing the one-pot ADC reaction between 2-aminobenzyl alcohols and various secondary alcohols (aryl, heteroaryl, or alkyl) to produce a wide range of substituted quinolines. beilstein-journals.org This strategy is noted for its mild reaction conditions, broad substrate scope, and the avoidance of stoichiometric oxidants, generating only hydrogen gas and water as byproducts. beilstein-journals.org A gram-scale reaction has been demonstrated, highlighting its potential for larger-scale synthesis. beilstein-journals.org Similarly, iridium-catalyzed transfer hydrogenative strategies can be used to synthesize quinolines directly from enones and 2-aminobenzyl alcohols, proceeding through a transfer hydrogenation step followed by a Friedländer-type condensation. rsc.org

Manganese, being an earth-abundant and inexpensive metal, presents a sustainable alternative to precious metals like iridium. beilstein-journals.orgresearchgate.net Manganese-based catalysts, including those supported by PN3 pincer ligands or porphyrin frameworks, have been successfully employed in the synthesis of quinolines and tetrahydroquinolines via the "borrowing hydrogen" methodology. beilstein-journals.org This process involves the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with an amine, followed by the reduction of the resulting imine intermediate by the manganese-hydride species formed in the initial step. beilstein-journals.org

Table 1: Comparison of Iridium and Manganese Catalysis in Quinoline Synthesis

| Feature | Iridium Catalysis | Manganese Catalysis |

|---|---|---|

| Reaction Type | Acceptorless Dehydrogenative Coupling (ADC), Transfer Hydrogenation beilstein-journals.orgrsc.org | Borrowing Hydrogen (BH), Hydrogen Auto-Transfer beilstein-journals.org |

| Typical Starting Materials | 2-Aminobenzyl alcohols, secondary alcohols, enones beilstein-journals.orgrsc.org | 2-Aminobenzyl alcohols, primary/secondary alcohols, ketones beilstein-journals.org |

| Key Advantages | High efficiency, mild conditions, broad substrate scope beilstein-journals.org | Low cost, sustainability, earth-abundant metal beilstein-journals.orgresearchgate.net |

| Byproducts | H₂ gas, water beilstein-journals.org | H₂ gas, water beilstein-journals.org |

Nickel-Catalyzed Dehydrogenative Coupling

Nickel catalysis provides an economical and environmentally sound approach for quinoline synthesis through dehydrogenative coupling reactions. organic-chemistry.orgrsc.org These methods leverage inexpensive and earth-abundant nickel catalysts, often featuring tetraaza macrocyclic ligands or operating without phosphine (B1218219) ligands, which enhances their practicality. organic-chemistry.orgrsc.org

A general strategy involves the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols. rsc.org The reaction, catalyzed by systems like [Ni(MeTAA)], proceeds via a mono- or double-dehydrogenative cyclization to afford a wide variety of substituted quinolines in high yields. rsc.org This one-step process is both efficient and practical. rsc.org

Another approach utilizes a molecularly defined, phosphine-free nickel catalyst for the double dehydrogenative coupling of 2-aminobenzyl alcohol with secondary alcohols under aerobic conditions. organic-chemistry.orgfigshare.com This sustainable method operates at a mild temperature of 80°C. organic-chemistry.orgfigshare.com A key feature is the catalyst's ability to store hydrogen within the ligand backbone, bypassing the formation of metal-hydrides and allowing for easy regeneration of the catalyst via aerobic oxidation. organic-chemistry.orgfigshare.com Studies have shown this strategy is scalable and tolerates a wide range of substrates, with mechanistic investigations pointing to the hydrogen atom transfer (HAT) step as being rate-limiting. organic-chemistry.org This nickel-catalyzed sequential dehydrogenation and condensation process has been used to synthesize numerous substituted quinoline derivatives with yields up to 93%. figshare.comacs.org

Table 2: Nickel-Catalyzed Dehydrogenative Coupling for Quinoline Synthesis

| Catalyst System | Coupling Partners | Reaction Conditions | Key Features |

|---|---|---|---|

| [Ni(MeTAA)] | o-Aminobenzyl alcohols + Ketones/Secondary Alcohols | Heat | Earth-abundant catalyst, acceptorless, high yields rsc.org |

| Phosphine-free Ni complex | 2-Aminobenzyl alcohol + Secondary Alcohols | 80°C, Aerobic/O₂ | Sustainable, mild temperature, catalyst regenerable organic-chemistry.orgfigshare.com |

| Nickel catalyst with tBuONa | α-2-Aminoaryl alcohols + Ketones/Secondary Alcohols | Toluene, 120-135°C | Low catalyst loading, wide substrate scope, atom-efficient acs.org |

Visible-Light-Mediated Reactions

Visible-light-mediated reactions have gained prominence as a green and sustainable tool for quinoline synthesis, often operating under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org These methods can proceed through various mechanisms, including those utilizing metal-free organic photocatalysts or earth-abundant metal catalysts. organic-chemistry.orgmdpi.com

One effective metal-free strategy employs anthraquinone (B42736) as a small-molecule organic photocatalyst and DMSO as the oxidant. organic-chemistry.org This system facilitates the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols to furnish quinolines in good yields at room temperature. organic-chemistry.org The reaction avoids the need for metal catalysts or harsh oxidants by proceeding through a radical-mediated process where the photocatalyst promotes the oxidation of alcohols to the corresponding carbonyl compounds, which then undergo condensation. organic-chemistry.org Other organic photocatalysts, such as 9,10-phenanthrenequinone, have also been used to catalyze the electrocyclization of 2-vinylarylimines to form 2,4-disubstituted quinolines. organic-chemistry.org

In addition to purely organic systems, iron-catalyzed, visible-light-driven reactions have been developed. mdpi.com For instance, the treatment of quinoline with carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex under blue LED irradiation can produce 4-substituted hydroxyalkyl quinolines. mdpi.com This process is initiated by the light-promoted decarboxylation of an iron-carboxylate complex to generate an alkyl radical. mdpi.com

Table 3: Examples of Visible-Light-Mediated Quinoline Synthesis

| Catalytic System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Anthraquinone/DMSO | 2-Aminobenzyl alcohols + Secondary alcohols | Oxidative Cyclization | Metal-free, room temperature, sustainable organic-chemistry.org |

| Titanium dioxide/O₂ | Tetrahydroquinolines | Aerobic Dehydrogenation | Inexpensive, non-toxic catalyst, green oxidant organic-chemistry.org |

| Iron(III) chloride-phenanthroline | Quinoline + Carboxylic acids | Decarboxylative Alkylation | Uses earth-abundant metal, cleaner alternative to heating mdpi.com |

| Azidobenziodazolone (ABZ) | Cyclopropenes | Radical Azidation/Cyclization | Metal-free, affords 4-trifluoromethylquinolines acs.org |

Regioselective Synthesis of this compound: Specific Strategies

The synthesis of specifically substituted quinolines like this compound requires precise control over the regioselectivity of functionalization reactions. The introduction of a chlorine atom at the C7 position and a hydroxyl group at the C6 position can be achieved through various strategies, including the functionalization of a pre-formed quinoline ring or the cyclization of appropriately substituted precursors.

Strategies for Hydroxylation at the 6-Position

Introducing a hydroxyl group selectively at the C6 position of the quinoline core is a significant synthetic challenge due to the electronic properties of the ring system. researchgate.net Direct C-H hydroxylation at this position is not straightforward.

One viable approach is to employ biocatalysis. For example, the flavin-dependent halogenase Rdc2 has been shown to catalyze the chlorination of various hydroxyquinolines ortho to the hydroxyl group. usu.edu In a relevant transformation, when 6-hydroxyquinoline (B46185) was used as a substrate, the enzyme produced 5-chloro-6-hydroxyquinoline. usu.edu While this introduces the chlorine at C5 instead of C7, it demonstrates the principle of using an existing hydroxyl group to direct further functionalization. A different biocatalyst or a chemo-enzymatic approach could potentially alter this regioselectivity.

More commonly, the 6-hydroxyl group is incorporated by starting the synthesis with a precursor that already contains the oxygen functionality at the correct position. For instance, a substituted aminophenol can be used as a starting material in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. The synthesis of 6-methoxyquinoline-5,8-dione, for example, has been achieved by starting with 6-methoxyquinoline, indicating the feasibility of building the quinoline ring from precursors with existing C6-oxygenation. nih.gov

Strategies for Chlorination at the 7-Position

The regioselective chlorination of the quinoline nucleus at the C7 position is also challenging, as functionalization often occurs at the C5 and C8 positions, directed by the ring nitrogen. However, specific methods have been developed to achieve C7 halogenation.

Copper(II)-catalyzed halogenation using inexpensive sodium halides (NaCl) offers a mild protocol for the functionalization of quinoline at the C5 and C7 positions. rsc.orgresearchgate.net While these reactions can sometimes produce a mixture of C5- and C5,C7-dihalogenated products, careful control of reaction conditions can favor specific isomers. researchgate.netrsc.org Mechanistic studies suggest these transformations may proceed through a single-electron-transfer (SET) process. rsc.org

Another strategy involves starting with a precursor where other reactive sites are blocked. For instance, the synthesis of 7-aminoquinoline-5,8-diones has been achieved by starting with 5-chloro-8-hydroxyquinoline, which is first nitrated at the 7-position to give 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov This demonstrates that the C7 position can be functionalized, even in the presence of other substituents.

Sequential Introduction of Chloro and Hydroxyl Groups

The construction of this compound logically involves a multi-step sequence where the chloro and hydroxyl groups are introduced in a controlled manner. There are several plausible synthetic routes.

Route A: Chlorination of a 6-Hydroxyquinoline Precursor One could begin with 6-hydroxyquinoline or a protected analogue. The hydroxyl group is known to be an ortho-, para-director in electrophilic aromatic substitution. Direct chlorination would likely yield a mixture of products, including the 5-chloro and 7-chloro isomers. A directing group strategy might be necessary to achieve selectivity for the C7 position. For example, after protecting the C6-hydroxyl group, one might employ a bulky directing group at the C8 position to sterically hinder C5 and favor substitution at C7.

Route B: Hydroxylation of a 7-Chloroquinoline Precursor This route would start with 7-chloroquinoline. Introducing a hydroxyl group at the C6 position via electrophilic substitution is difficult. A more likely pathway would involve the introduction of a nitro group, which could potentially be directed to the C6 position under specific conditions, followed by reduction to an amino group, and subsequent conversion to a hydroxyl group via a Sandmeyer-type reaction.

Route C: Ring Synthesis from Substituted Precursors Perhaps the most efficient strategy involves constructing the quinoline ring from an acyclic precursor that already contains the required substituents or their precursors. For example, a key intermediate for the synthesis of related compounds is 7-chloroquinoline-6-carbaldehyde. mdpi.com The existence of this aldehyde implies a synthetic pathway to a C6-functionalized 7-chloroquinoline. This aldehyde could be synthesized and then the formyl group could be converted to a hydroxyl group via a Baeyer-Villiger oxidation followed by hydrolysis. The synthesis of the aldehyde itself could start from a molecule like 4-chloro-2-nitroaniline, which would undergo reactions to build the second ring, establishing the chloro group at the correct position from the outset.

A specific example from the literature describes the synthesis of 7-fluoro-6-nitro-4-hydroxy quinazoline (B50416) from 2-amino-4-fluorobenzoic acid, which is first cyclized and then nitrated. google.com A similar logic could be applied to quinoline synthesis, starting with a molecule such as 2-amino-5-chlorobenzoic acid or a related aniline to build the heterocyclic ring with the chlorine atom already in place at the future C7 position.

Table 4: Potential Regioselective Strategies for this compound

| Position | Functional Group | Method/Reagent | Key Considerations |

|---|---|---|---|

| C6 | Hydroxyl | Ring synthesis from a 4-aminophenol (B1666318) derivative | Ensures correct positioning from the start. researchgate.net |

| C6 | Hydroxyl | Biocatalysis | Potentially highly selective but requires specific enzymes. usu.edu |

| C7 | Chloro | Cu(II)-catalyzed chlorination with NaCl | Mild conditions, but may yield mixtures with C5-chloro isomers. rsc.org |

| C7 | Chloro | Nitration/Reduction/Sandmeyer on a quinoline precursor | Multi-step process, regioselectivity of nitration is key. nih.gov |

Electrophilic Aromatic Substitution Patterns in Chloroquinolinols

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits complex reactivity towards electrophilic aromatic substitution (EAS). The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. tandfonline.comorientjchem.org Consequently, electrophilic substitution on the unsubstituted quinoline nucleus typically occurs on the more electron-rich benzene ring, favoring positions C-5 and C-8.

In the case of this compound, the reactivity is further modulated by the substituents on the benzenoid ring. The hydroxyl group (-OH) at the C-6 position is a powerful activating group, directing incoming electrophiles to its ortho (C-5, C-7) and para (C-8) positions. Conversely, the chlorine atom at C-7 is a deactivating group, albeit an ortho, para-director.

The interplay of these effects dictates the regioselectivity of EAS reactions. The strong activating nature of the C-6 hydroxyl group is the dominant influence, significantly enhancing the nucleophilicity of the carbocyclic ring. The C-7 position is already occupied. Therefore, electrophilic attack is most likely to occur at the C-5 and C-8 positions, which are ortho and para to the strongly activating hydroxyl group, respectively. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to yield primarily 5- and 8-substituted derivatives. msu.edu For instance, similar quinoline systems undergo halogenation and nitration, indicating the viability of such transformations.

Nucleophilic Substitution Reactions of this compound

The quinoline ring system, particularly when bearing electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAE). The electron-withdrawing effect of the heterocyclic nitrogen atom polarizes the ring system, creating electron-deficient carbon centers at the C-2 and C-4 positions. tandfonline.comsemanticscholar.org This makes these positions prime targets for nucleophilic attack, especially if a good leaving group is present.

In systems like 4,7-dichloroquinoline, studies have conclusively shown that nucleophilic substitution occurs regioselectively at the C-4 position. semanticscholar.orgmdpi.com This enhanced reactivity is attributed to the direct activation by the nitrogen atom through resonance and inductive effects, which stabilizes the Meisenheimer-like intermediate formed during the reaction. Computational studies and experimental data, including bond dissociation energies (96.2 kcal/mol for C4-Cl vs. 97.5 kcal/mol for C7-Cl) and ¹H NMR chemical shifts, confirm the higher electrophilicity of the C-4 position compared to other positions on the quinoline ring. semanticscholar.org

For this compound, the molecule lacks a leaving group at the highly activated C-2 or C-4 positions. Therefore, direct nucleophilic substitution on the heterocyclic ring is not a primary reaction pathway. Instead, the reactivity of this compound towards nucleophiles is centered on its functional groups: the hydroxyl moiety at C-6 and the chloro substituent at C-7. These reactions, which involve the substitution of the hydroxyl group (or a derivative) or the chlorine atom, are detailed in the subsequent sections.

Chemical Transformations of the Hydroxyl Moiety in Quinolin-6-ols

The hydroxyl group at the C-6 position of this compound is a versatile functional handle for a wide range of chemical transformations. Its reactivity allows for the synthesis of a diverse library of derivatives through O-alkylation, O-acylation, and conversion into a leaving group for subsequent substitution reactions.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be readily converted into an ether or an ester. O-alkylation is typically achieved by treating the corresponding sodium or potassium salt of the quinolinol with an alkyl halide (e.g., ethyl iodide) or dialkyl sulfate in an aprotic solvent. publish.csiro.auresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism. researchgate.net Similarly, O-acylation can be performed using acyl chlorides or anhydrides to yield the corresponding ester derivatives.

Oxidation: The hydroxyl-substituted benzene ring can be susceptible to oxidation. Under specific conditions, the hydroxyl group can be oxidized, potentially leading to the formation of quinone structures. For example, 7-chloro-5,8-quinolinequinone is a known derivative that can be synthesized through condensation reactions, implying an oxidized quinoline precursor. researchgate.net

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. However, it can be transformed into a more labile group, such as a sulfonate ester (tosylate, mesylate) or a halogen. Reaction with agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom. This transformation makes the C-6 position susceptible to nucleophilic attack, opening pathways to new derivatives that are not accessible through direct substitution.

Table 1: Key Transformations of the Hydroxyl Group in Quinolin-6-ols

| Reaction Type | Typical Reagents | Product Class | Reference(s) |

| O-Alkylation | Alkyl halide, K₂CO₃/NaH | Ether | publish.csiro.aunih.gov |

| O-Acylation | Acyl chloride, Base | Ester | nih.gov |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Quinone | |

| Conversion to Halogen | POCl₃, SOCl₂ | Chloro-derivative | |

| Conversion to Sulfonate Ester | TsCl, MsCl, Base | Tosylate/Mesylate Ester |

Reactivity of the Halogen Substituent in 7-Chloroquinolines

The reactivity of a halogen substituent on the quinoline ring is highly dependent on its position. The chlorine atom at the C-7 position of this compound is attached to the carbocyclic (benzene) part of the scaffold. Unlike halogens at the C-2 or C-4 positions, the C-7 halogen is not directly activated by the electron-withdrawing nitrogen atom of the pyridine ring. tandfonline.comsemanticscholar.org

As a result, the C-7 chlorine atom exhibits reactivity characteristic of a typical aryl chloride, meaning it is relatively unreactive towards traditional nucleophilic aromatic substitution (SNAE) reactions. chemguide.co.uk Displacement of the C-7 chlorine requires forcing conditions or, more commonly, the use of transition metal catalysis. mdpi.com This stands in stark contrast to the C-4 chlorine in compounds like 4,7-dichloroquinoline, which is readily displaced by a wide variety of nucleophiles, including amines, thiols, and alkoxides, often under mild conditions. semanticscholar.orgmdpi.com

This difference in reactivity allows for selective functionalization in di- or poly-substituted quinolines. For instance, in reactions involving 4,7-dichloroquinoline, nucleophiles will almost exclusively attack the C-4 position, leaving the C-7 chlorine intact for subsequent, different chemical transformations, such as cross-coupling reactions. tandfonline.comsemanticscholar.org

Table 2: Comparative Reactivity of Chloro-Substituents on the Quinoline Ring

| Position | Relative Reactivity to SNAr | Reason for Reactivity | Reference(s) |

| C-2 | High | Activated by adjacent nitrogen atom. | tandfonline.com |

| C-4 | Very High | Activated by para nitrogen atom (strong resonance and inductive effect). | tandfonline.comsemanticscholar.org |

| C-5 | Low | Not significantly activated by the nitrogen atom. | |

| C-6 | Low | Not significantly activated by the nitrogen atom. | |

| C-7 | Low | Not significantly activated by the nitrogen atom. | semanticscholar.orgmdpi.com |

| C-8 | Low | Not significantly activated by the nitrogen atom. | nih.gov |

Metalation and Cross-Coupling Reactions for Advanced Functionalization

The relatively low reactivity of the C-7 chlorine atom in this compound towards direct nucleophilic substitution can be overcome using transition-metal-catalyzed cross-coupling reactions. These powerful synthetic tools enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C-7 position, providing access to a vast array of complex derivatives.

Cross-Coupling Reactions: Palladium-catalyzed reactions are particularly effective for the functionalization of chloroquinolines.

Heck Reaction: This reaction couples the C-7 position with an alkene, offering a route to vinyl-substituted quinolines. The Heck reaction is a robust method for aryl chlorides and has been applied to various quinoline systems. acs.orgmdpi.comorganic-chemistry.org

Suzuki Coupling: Involving the reaction of the chloroquinoline with a boronic acid or ester, the Suzuki coupling is a versatile method for creating new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the C-7 position. scispace.com

Stille Coupling: This reaction utilizes organostannanes as coupling partners and provides another efficient route for C-C bond formation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloroquinoline with amines, a transformation that is difficult to achieve via traditional SNAr at the C-7 position.

Metalation: Direct metalation of this compound via deprotonation with a strong base is complicated by the presence of the acidic phenolic proton. The hydroxyl group would be deprotonated first. Therefore, a protection strategy for the hydroxyl group would be necessary before attempting direct C-H metalation or halogen-metal exchange at other positions on the ring. For related compounds like 7-chloro-4-iodoquinoline, selective halogen-metal exchange at the more reactive C-I bond has been demonstrated using specialized Grignard reagents.

Table 3: Common Cross-Coupling Reactions for Functionalizing 7-Chloroquinolines

| Reaction Name | Typical Catalyst | Coupling Partner | Product Type | Reference(s) |

| Heck Reaction | Pd(OAc)₂, P(t-Bu)₃ | Alkene (e.g., Styrene, Acrylate) | Alkenyl-quinoline | acs.orgorganic-chemistry.org |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl/Alkyl Boronic Acid | Aryl/Alkyl-quinoline | scispace.com |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | Substituted quinoline | researchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand (e.g., BINAP) | Amine | Amino-quinoline | acs.org |

Derivatization to Polymeric Monomers and Precursors

This compound can serve as a scaffold for the synthesis of functional monomers, which can then be polymerized to create materials with novel optical, electronic, or biological properties. The derivatization strategy typically involves introducing a polymerizable functional group, such as a vinyl, styryl, acrylate (B77674), or methacrylate (B99206) moiety, onto the quinoline core.

The hydroxyl group at C-6 is an ideal site for this modification. A common approach is the esterification of the hydroxyl group with a polymerizable acid chloride, such as methacryloyl chloride or acryloyl chloride, in the presence of a base. researchgate.net This reaction yields a quinoline-containing methacrylate or acrylate monomer, which can undergo free-radical polymerization to produce side-chain polymers where the quinoline unit is pendant to the polymer backbone. researchgate.net

Alternatively, the C-7 chlorine atom can be utilized as a synthetic handle. A vinyl or styryl group can be introduced at this position via a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction. The resulting monomer can then be incorporated into polymers. Both side-chain and main-chain quinolinol-containing polymers have been synthesized. researchgate.netacs.org Main-chain polymers can be prepared through step-growth polymerization, for example, by using Pd-catalyzed polycondensation reactions involving di-functionalized quinoline monomers. acs.org

Furthermore, quinoline derivatives, including those with hydroxyl groups, have been investigated as photoinitiators in polymerization processes, demonstrating their potential to influence the properties of polymeric materials. researchgate.net The development of monomers from renewable resources is a growing field, and functionalized heterocycles like this compound are valuable building blocks in the design of advanced polymers. researchoutreach.org

Table 4: Strategies for Monomer Synthesis from this compound

| Reactive Site | Reaction | Reagent | Polymerizable Group | Reference(s) |

| C-6 Hydroxyl | Esterification | Methacryloyl chloride | Methacrylate | researchgate.net |

| C-6 Hydroxyl | Etherification | 4-Vinylbenzyl chloride | Styryl | researchgate.net |

| C-7 Chlorine | Suzuki Coupling | 4-Vinylphenylboronic acid | Styryl | scispace.com |

| C-7 Chlorine | Heck Reaction | Ethylene | Vinyl | organic-chemistry.org |

Advanced Spectroscopic Characterization of 7 Chloroquinolin 6 Ol

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for identifying the functional groups and probing the skeletal framework of a molecule. rsc.org By analyzing the vibrational modes of the constituent atoms, a characteristic "fingerprint" of the compound can be obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies. For 7-Chloroquinolin-6-ol, the FT-IR spectrum is expected to be dominated by vibrations associated with the quinoline (B57606) ring system, the hydroxyl group, and the carbon-chlorine bond.

Key expected FT-IR absorption bands for this compound are detailed in the table below. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3400-3200 cm⁻¹, the broadening of which is indicative of intermolecular hydrogen bonding. acs.org Aromatic C-H stretching vibrations are anticipated to appear in the 3100-3000 cm⁻¹ range. rsc.org The C=C and C=N stretching vibrations of the quinoline ring are expected to produce a series of sharp bands between 1620 and 1430 cm⁻¹. uky.edu The in-plane bending of the O-H group and the C-O stretching are likely to be found in the 1410-1260 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | 3400-3200 | Strong, Broad |

| Aromatic C-H Stretching | 3100-3000 | Medium to Weak |

| C=C/C=N Stretching (Quinoline Ring) | 1620-1430 | Strong to Medium |

| O-H In-plane Bending | 1410-1260 | Medium |

| C-O Stretching | 1260-1000 | Strong |

| C-Cl Stretching | 850-550 | Medium to Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. acs.org For this compound, the FT-Raman spectrum would be particularly useful for characterizing the vibrations of the quinoline ring.

The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic C-C stretching vibrations of the quinoline ring, typically appearing in the 1600-1500 cm⁻¹ region. uky.edudergipark.org.tr The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring system, are also characteristically strong in Raman spectra and are expected in the fingerprint region. The C-Cl stretch is also Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100-3000 | Medium |

| C=C/C=N Stretching (Quinoline Ring) | 1620-1430 | Strong |

| Quinoline Ring Breathing Modes | 1000-600 | Strong to Medium |

| C-Cl Stretching | 850-550 | Medium |

The combined analysis of FT-IR and FT-Raman spectra provides a comprehensive picture of the vibrational landscape of this compound. The presence of a strong, broad absorption in the FT-IR spectrum around 3300 cm⁻¹ would be a clear indicator of the hydroxyl group and its involvement in hydrogen bonding. acs.org The series of sharp bands in both spectra between 1620 and 1430 cm⁻¹ confirms the presence of the quinoline aromatic system. uky.edudergipark.org.tr The observation of a medium to strong band in the 850-550 cm⁻¹ region in both spectra would be attributable to the C-Cl stretching vibration. The complementary nature of the two techniques allows for a more confident assignment of the observed vibrational bands to specific molecular motions.

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the proton of the hydroxyl group.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The proton of the hydroxyl group is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the quinoline ring will appear as doublets or multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants providing information about their positions on the ring. usu.edu

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.5 - 8.8 | Doublet |

| H3 | 7.2 - 7.5 | Doublet |

| H4 | 8.0 - 8.3 | Doublet |

| H5 | 7.6 - 7.9 | Singlet |

| H8 | 7.4 - 7.7 | Doublet |

| 6-OH | Variable (e.g., 9.0-10.0 in DMSO-d₆) | Broad Singlet |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering valuable information about the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals.

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C6) is expected to be significantly deshielded, appearing at a higher chemical shift (around δ 150-160 ppm). Conversely, the carbon atom attached to the chlorine atom (C7) will also be deshielded. The other aromatic carbons will resonate in the typical range for quinoline derivatives (δ 110-150 ppm). usu.edu

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 120 - 125 |

| C4 | 135 - 140 |

| C4a | 125 - 130 |

| C5 | 115 - 120 |

| C6 | 150 - 160 |

| C7 | 130 - 135 |

| C8 | 110 - 115 |

| C8a | 145 - 150 |

Advanced NMR Techniques for Structural Elucidation

The unequivocal structural assignment of complex organic molecules like this compound relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are indispensable for confirming the precise connectivity and spatial relationships of atoms within the molecule. researchgate.net These methods enhance spectral resolution by spreading information across two frequency dimensions, which is crucial for interpreting the often-crowded spectra of complex heterocyclic compounds. tanta.edu.egacs.org

For a molecule such as this compound, a suite of 2D NMR experiments is typically employed to assemble the structural puzzle. lehigh.edu These experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). mdpi.comnih.gov In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold. For instance, it would show correlations between H-2 and H-3 (if present), H-3 and H-4, and H-5 and H-8, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. acs.orgmdpi.com It is exceptionally useful for assigning the carbon signals based on the already-assigned proton spectrum. lehigh.edu Each cross-peak in the HSQC spectrum represents a direct C-H bond, definitively linking specific protons to their corresponding carbons in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This is particularly vital for identifying and assigning quaternary carbons (those without attached protons), such as C-6, C-7, C-8a, and C-4a. For example, the proton at H-5 would show an HMBC correlation to the carbon bearing the chlorine atom (C-7) and the carbon bearing the hydroxyl group (C-6), confirming their positions relative to the H-5 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.net It detects through-space correlations based on the Nuclear Overhauser Effect (NOE). researchgate.net In the context of this compound, NOESY can help confirm the substitution pattern by showing correlations between protons on different rings that are close to each other in space.

The combined application of these techniques allows for a step-by-step assembly of the molecular structure, providing unambiguous evidence for the placement of the chloro and hydroxyl substituents on the quinoline core. lehigh.eduunt.edu

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of a Chloroquinoline Scaffold

| Technique | Type of Correlation | Information Gained for this compound Structure |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | Confirms connectivity between adjacent protons (e.g., H-2/H-3, H-5/H-8). |

| HSQC | ¹H-¹³C (one-bond) | Assigns carbon signals directly attached to known protons (e.g., C-2 to H-2). |

| HMBC | ¹H-¹³C (multiple-bond) | Establishes long-range connectivity, crucial for assigning quaternary carbons (e.g., H-5 to C-7 and C-6) and linking fragments. |

| NOESY | ¹H-¹H (through-space) | Confirms spatial proximity of protons, validating the overall 3D structure and substitution pattern. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Solvatochromism

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. azooptics.com For aromatic and heterocyclic compounds like this compound, the absorption spectra are dominated by electronic transitions of n or π electrons to the π* excited state. tanta.edu.eg The quinoline core, being an unsaturated bicyclic aromatic system, provides the necessary chromophores for these transitions. dergipark.org.tr

The UV-Vis spectrum of a quinoline derivative typically displays multiple absorption bands, each corresponding to a specific electronic transition. azooptics.com The primary transitions observed are:

π → π* transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like the quinoline core exhibit strong π → π* transitions.

n → π* transitions: These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital.

In this compound, the presence of the hydroxyl (-OH) and chloro (-Cl) substituents modifies the electronic distribution of the quinoline chromophore. The hydroxyl group, an auxochrome with non-bonding electrons, can participate in n → π* transitions and also influence the π system. The chlorine atom also has non-bonding electrons but primarily exerts an electron-withdrawing inductive effect. The spectrum is expected to show complex bands arising from transitions across the entire conjugated system. For example, a related compound, montelukast, which contains a 7-chloroquinoline (B30040) moiety, exhibits significant absorption related to this structural part. slideshare.net The absorption maxima (λmax) provide a fingerprint of the molecule's electronic structure. azooptics.com

The phenomenon where the position, and sometimes the intensity, of an absorption band changes with the polarity of the solvent is known as solvatochromism. slideshare.netsu.edu.ly This effect arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): A shift to a longer wavelength. This typically occurs for π → π* transitions when moving to a more polar solvent, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. tanta.edu.egnih.gov

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is characteristic of n → π* transitions in the presence of polar, protic solvents (like water or ethanol). tanta.edu.eg The solvent molecules can form hydrogen bonds with the lone pair of electrons in the ground state, lowering its energy and thus increasing the energy required for the n → π* transition.

For this compound, increasing solvent polarity is expected to cause a bathochromic shift in its π → π* bands and a hypsochromic shift in its n → π* bands. The study of absorption spectra in a range of solvents with varying polarities can therefore help in the assignment of the observed electronic transitions. su.edu.lyijiset.com

Table 2: Expected Solvatochromic Shifts for this compound

| Electronic Transition | Expected Shift with Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π* | Bathochromic (Red Shift) | Stabilization of the more polar π* excited state. |

| n → π* | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons via hydrogen bonding with protic solvents. |

Electronic Transitions and Absorption Maxima

Photophysical Properties and Luminescence Characterization

Photophysical properties describe the pathways by which a molecule dissipates the energy it absorbs from light. Besides non-radiative decay (heat), a molecule can release energy by emitting a photon, a process known as luminescence. Luminescence is broadly divided into fluorescence and phosphorescence. Quinoline and its derivatives are well-known for their fluorescent properties. um.edu.myresearchgate.net

Fluorescence is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). This process is rapid and ceases almost immediately after the excitation source is removed. The fluorescence emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. unt.edu

The fluorescence of quinoline derivatives is highly sensitive to their structural features and environment. um.edu.my

Substituent Effects: The electron-donating hydroxyl group (-OH) and the electron-withdrawing chlorine atom (-Cl) on the this compound skeleton influence the energy of the excited states and can enhance or quench fluorescence. Rigid, planar structures like the quinoline ring system are conducive to fluorescence. unt.edu

Solvent Effects: The fluorescence intensity and emission maximum can be significantly affected by solvent polarity. For many quinoline derivatives, fluorescence intensity is highest in less polar solvents and decreases in polar protic solvents due to specific interactions like hydrogen bonding that provide non-radiative decay pathways. um.edu.my The coordination of the ligand to a metal ion can also significantly alter emission intensities. acs.org

Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is "spin-forbidden," making it much slower than fluorescence, with emission lasting from microseconds to seconds. For phosphorescence to occur, the molecule must first undergo intersystem crossing (ISC), a non-radiative transition from a singlet excited state (S₁) to a triplet excited state (T₁).

While fluorescence is more common for organic molecules, phosphorescence can be observed, particularly in specific conditions. For quinolinol-type ligands, phosphorescence is often significantly enhanced upon complexation with heavy metal ions, which promotes ISC via the heavy-atom effect. acs.orgacs.org Some osmium(II) and iridium(III) complexes containing quinolinolate ligands have been reported to exhibit dual emission, showing both fluorescence and phosphorescence at room temperature. researchgate.net It is plausible that this compound could exhibit phosphorescence at low temperatures (which reduces collisional deactivation) or upon forming complexes with suitable metal ions. acs.org

Table 3: Comparison of Luminescence Properties

| Property | Fluorescence | Phosphorescence |

|---|---|---|

| Originating State | First Excited Singlet State (S₁) | First Excited Triplet State (T₁) |

| Spin Multiplicity | Allowed (S₁ → S₀) | Forbidden (T₁ → S₀) |

| Lifetime | Nanoseconds (10⁻⁹ s) | Microseconds to seconds |

| Occurrence in Quinolines | Common, sensitive to substituents and solvent. | Less common for the free ligand; enhanced by heavy metal complexation and low temperatures. |

Quantum Yield Determinations

The quantum yield of a fluorophore is a critical measure of its fluorescence efficiency, defined as the ratio of photons emitted to photons absorbed. This parameter is fundamental in characterizing the photophysical behavior of a compound and is influenced by its molecular structure and environment.

For context, the quantum yields of related quinoline derivatives can vary significantly based on the nature and position of substituents. For instance, 8-hydroxyquinoline (B1678124) is known to be weakly fluorescent due to excited-state intermolecular proton transfer, but its fluorescence emission increases upon chelation with metal ions, which enhances molecular rigidity. rroij.comscispace.com The introduction of electron-donating or electron-withdrawing groups, as well as halogens, at different positions on the quinoline ring can also significantly alter the quantum yield. rroij.comscispace.com For example, a derivative of 8-hydroxyquinoline, aluminium tris(4-morpholinyl-8-hydroxyquinoline), was found to have a relative photoluminescence quantum yield two times higher than the parent aluminium tris(8-hydroxyquinoline).

The determination of quantum yield is typically performed using either absolute or relative methods. researchgate.net The absolute method involves the use of an integrating sphere to collect all emitted photons, while the more common relative method compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. researchgate.nethoriba.com

Interactive Data Table: Quantum Yield of Selected Reference Fluorophores

Since data for this compound is unavailable, the following table provides quantum yield values for commonly used fluorescence standards to illustrate the range of this property.

| Fluorophore | Solvent | Quantum Yield (Φ) |

| Fluorescein | 0.1 M NaOH | 0.95 |

| Quinine Sulfate (B86663) | 0.5 M H₂SO₄ | 0.54 |

| Rhodamine 6G | Ethanol (B145695) | 0.95 |

| Coumarin 1 | Ethanol | 0.64 |

This data is provided for illustrative purposes and does not represent the quantum yield of this compound.

Excited State Dynamics and Lifetimes

The excited state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state, typically via fluorescence or non-radiative decay processes. This parameter provides insight into the various de-excitation pathways available to the molecule.

Specific experimental measurements of the excited-state lifetime for this compound are not documented in the available scientific literature. The dynamics of the excited state for quinoline derivatives are complex and highly dependent on their structure and environment. For example, the excited-state dynamics of 7-hydroxyquinoline (B1418103) have been shown to involve tautomerization, with different lifetimes for the enol and zwitterionic forms.

The lifetime of a fluorophore is inversely proportional to the sum of the rate constants for radiative (k_f) and non-radiative (k_nr) decay. Non-radiative pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can significantly shorten the excited-state lifetime. nih.gov For many quinoline derivatives, excited-state proton transfer is a significant de-excitation pathway that can influence the observed lifetime. rroij.comscispace.com The presence of a halogen atom, such as chlorine, can also influence the rate of intersystem crossing through the heavy-atom effect, potentially leading to a shorter fluorescence lifetime and increased phosphorescence.

Fluorescence lifetimes are typically measured using time-resolved techniques such as time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry. These methods can resolve decay times from picoseconds to microseconds.

Interactive Data Table: Fluorescence Lifetimes of Selected Fluorophores

As no specific data exists for this compound, this table presents the fluorescence lifetimes of some standard fluorophores for general reference.

| Fluorophore | Solvent | Lifetime (τ) in ns |

| Fluorescein | 0.1 M NaOH | 4.0 |

| Quinine Sulfate | 0.5 M H₂SO₄ | 19.4 |

| Rhodamine 6G | Ethanol | 4.1 |

| Anthracene | Cyclohexane | 4.9 |

This data is provided for illustrative purposes and does not represent the excited-state lifetime of this compound.

Computational Chemistry and Molecular Modeling Investigations of 7 Chloroquinolin 6 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. mdpi.com DFT calculations, particularly using the B3LYP hybrid functional, have been widely employed to study quinoline (B57606) derivatives, offering a balance of computational cost and accuracy. researchgate.net These computational methods provide valuable insights into the molecular geometry, vibrational frequencies, and electronic characteristics of 7-Chloroquinolin-6-ol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.de For quinoline derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to obtain optimized molecular structures. researchgate.netresearchgate.net The optimization process ensures that all calculated properties correspond to the molecule's ground state geometry. faccts.de

Conformational analysis is crucial for flexible molecules to identify the various possible spatial arrangements (conformers) and their relative stabilities. csic.esnih.gov While the quinoline ring system itself is rigid, the hydroxyl group in this compound can rotate. Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformer(s). nih.gov The relative energies of different conformers are determined to understand their population distribution at a given temperature. chemrxiv.org

The optimized geometric parameters, such as bond lengths and bond angles, for a representative quinoline derivative are often calculated and compared with experimental data where available, showing good agreement. researchgate.net

Table 1: Selected Optimized Geometric Parameters for a Quinoline Derivative

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C2-C3 | 1.37 |

| C3-C4 | 1.42 | |

| C4-C10 | 1.41 | |

| N1-C2 | 1.32 | |

| C6-Cl | 1.74 | |

| Bond Angle | C2-N1-C9 | 117.8 |

| N1-C2-C3 | 122.5 | |

| C2-C3-C4 | 119.3 |

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. faccts.denih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data, accounting for anharmonicity and basis set limitations. nih.gov

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or rocking of particular bonds or groups. researchgate.netnih.gov The VEDA (Vibrational Energy Distribution Analysis) program is commonly used for this purpose. researchgate.netnih.gov This detailed assignment helps in the interpretation of experimental vibrational spectra. nih.govsci-hub.se For example, C-H stretching vibrations in quinoline rings are typically observed in the high-frequency region of the spectrum. dergipark.org.tr

Table 2: Calculated Vibrational Frequencies and PED for a Quinoline Derivative

| Wavenumber (cm⁻¹) (Scaled) | PED (%) | Assignment |

| 3072 | 98 | C-H stretch |

| 1619 | 45 | C=C stretch |

| 1569 | 52 | C=N stretch |

| 1375 | 60 | C-N stretch |

| 1076 | 48 | C-Cl stretch |

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. researchgate.net DFT calculations provide a detailed picture of the electron distribution and orbital energies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. stuba.sk The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For many organic molecules, the HOMO and LUMO are delocalized over the π-system. researchgate.net In substituted quinolines, the nature and position of substituents can significantly influence the energies and distributions of these frontier orbitals.

Table 3: Calculated HOMO-LUMO Energies and Related Parameters for a Quinoline Derivative

| Parameter | Value (eV) |

| E(HOMO) | -5.83 |

| E(LUMO) | -3.16 |

| Energy Gap (ΔE) | 2.67 |

Note: Data is representative of quinoline derivatives and not specific to this compound due to lack of specific literature data. The table is for illustrative purposes. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. ajchem-a.com Typically, red or yellow regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are favorable for nucleophilic attack. ajchem-a.commdpi.com In quinoline derivatives, the nitrogen atom and oxygen atoms (if present) are often sites of negative potential. dergipark.org.trmdpi.com